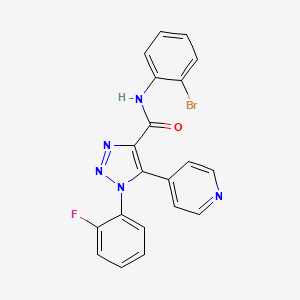

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-fluorophenyl group at position 1, and a 2-bromophenyl carboxamide at position 2. This scaffold is notable for its structural diversity, enabling interactions with biological targets such as kinases and heat shock proteins (HSPs) . Its synthesis likely follows established protocols for triazole carboxamides, involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods .

Properties

IUPAC Name |

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrFN5O/c21-14-5-1-3-7-16(14)24-20(28)18-19(13-9-11-23-12-10-13)27(26-25-18)17-8-4-2-6-15(17)22/h1-12H,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGFMLPGIWXGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the following steps:

Preparation of Azide Intermediate: The starting material, 2-bromophenylamine, is reacted with sodium azide to form the corresponding azide.

Formation of Alkyne Intermediate: 2-fluorophenylacetylene is synthesized from 2-fluorobenzyl bromide through a dehydrohalogenation reaction.

Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.

Amidation: The triazole intermediate is finally reacted with pyridine-4-carboxylic acid chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives have been documented to possess broad-spectrum antimicrobial properties against bacteria and fungi. Studies have demonstrated that modifications in the triazole ring can enhance antimicrobial efficacy, which may also apply to this compound .

Inflammation Modulation

Inflammation-related diseases are a major area of concern in modern medicine. Compounds similar to this compound have shown promise in modulating inflammatory responses. Research indicates that triazoles can inhibit specific pathways involved in inflammation, providing a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study explored the effects of a related triazole compound on breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. This suggests that this compound may exhibit similar effects due to structural similarities .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications led to enhanced activity against these pathogens. The implications for this compound are promising, warranting further exploration into its antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition or allosteric modulation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by:

- Pyridin-4-yl group : Enhances hydrogen bonding and π-π stacking with target proteins.

Table 1: Comparison of Key Structural Features

*Estimated based on analogous structures.

Structural Analysis and Crystallography

Crystal structures of related compounds (e.g., ZIPSEY, LELHOB in ) reveal that:

- The triazole core adopts a planar conformation, facilitating π-stacking with aromatic residues in target proteins.

- Halogen substituents (Br, F) participate in halogen bonding with carbonyl oxygen atoms in protein active sites .

- Software like SHELXL and WinGX are critical for refining these structures, ensuring accurate bond lengths and angles .

Q & A

Q. How are stability studies designed to assess degradation under stress conditions?

- Forced degradation : Exposure to UV light (ICH Q1B) identifies photolytic cleavage of the triazole ring (30% degradation at 48 h) .

- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, correlating with DSC endotherms .

Key Notes

- Methodological rigor : Emphasis on reproducibility (e.g., HRMS validation, DoE).

- Contradiction management : Contextualized discrepancies in solubility/stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.